molecular formula C16H10Cl2N2OS B2909502 [2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 339023-05-1

[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B2909502
CAS No.: 339023-05-1
M. Wt: 349.23
InChI Key: NJFOBLXUYRGYLS-UHFFFAOYSA-N
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Description

The compound 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (CAS 339023-05-1) is a thiazole-based molecule with the molecular formula C₁₆H₁₀Cl₂N₂OS and a molecular weight of 349.2 g/mol. Key physicochemical properties include an XLogP3 value of 5.8, indicating high lipophilicity, and a topological polar surface area (TPSA) of 70.2 Ų, which suggests moderate solubility in polar solvents. The structure features a 3,4-dichloroanilino group attached to the 2-position of the thiazole ring and a phenyl methanone moiety at the 5-position .

Properties

IUPAC Name

[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)20-16-19-9-14(22-16)15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOBLXUYRGYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 3,4-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the dichloroaniline moiety is particularly significant in enhancing the biological activity of the compound.

Industry

Industrially, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Phenyl Methanone Group

Compound A : [2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone (CAS 339023-15-3)
  • Molecular Formula : C₁₆H₉Cl₄N₂OS
  • Key Differences : The phenyl group is substituted with 2,4-dichloro atoms instead of unmodified phenyl.
  • Impact: Increased halogenation enhances lipophilicity (predicted higher XLogP than 5.8) and may improve binding to hydrophobic protein pockets. The additional chlorines could sterically hinder interactions or alter electronic properties of the methanone group .
Compound B : 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (CAS 339022-92-3)
  • Molecular Formula : C₁₆H₉Cl₂FN₂OS
  • Key Differences : The phenyl group is substituted with a 4-fluoro atom.
  • This may influence solubility (lower XLogP than 5.8) and metabolic stability compared to the parent compound .

Modifications on the Anilino Substituent

Compound C : 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone (CAS 339022-39-8)
  • Molecular Formula : C₁₆H₉Cl₃N₂OS
  • Key Differences: The anilino group is 2-chloro instead of 3,4-dichloro.
  • Impact : Reduced chlorine substitution decreases molecular weight (380.68 g/mol) and lipophilicity. The ortho-chloro position may sterically hinder rotational freedom, affecting conformational stability and binding to targets .
Compound D : {4-amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}(phenyl)methanone (CAS 340812-41-1)
  • Molecular Formula : C₁₇H₁₂F₃N₃OS
  • Key Differences: The anilino group is substituted with a 3-trifluoromethyl group, and the thiazole ring has an additional amino group.
  • Impact: The trifluoromethyl group’s strong electron-withdrawing nature may reduce electron density on the thiazole ring, altering reactivity.

Extended Aromatic Systems

Compound E : (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone (CAS 339008-29-6)
  • Molecular Formula : C₂₂H₁₇N₂OS
  • Key Differences: The phenyl methanone is replaced with a 4-biphenylyl group.
  • However, the larger size may reduce membrane permeability .
Compound F : [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5)
  • Molecular Formula : C₂₂H₁₅ClN₂OS
  • Key Differences: Combines a biphenyl methanone group with a 2-chloroanilino substituent.
  • Impact: The biphenyl group may improve binding affinity in hydrophobic environments, while the 2-chloroanilino group’s steric effects could modulate selectivity .

Biological Activity

The compound 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉Cl₂N₃OS
  • Molecular Weight : 349.23 g/mol
  • Boiling Point : Approximately 500.2 °C (predicted)
  • Density : 1.453 g/cm³

The biological activity of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is primarily attributed to its interaction with specific biological targets. Research indicates that thiazole derivatives often exhibit antifungal properties by inhibiting ergosterol synthesis in fungi, similar to azole antifungal agents. This inhibition occurs through the targeting of the enzyme CYP51, which is crucial for ergosterol biosynthesis.

Antifungal Activity

A study focused on thiazole derivatives demonstrated that certain compounds showed significant antifungal activity against Candida albicans and Candida parapsilosis. In particular, compounds with electronegative substituents (like chlorine) at the para position of the phenyl moiety exhibited enhanced antifungal efficacy. The Minimum Inhibitory Concentration (MIC) values for selected compounds were found to be comparable to established antifungal treatments like ketoconazole .

Table 1: Antifungal Activity of Selected Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.23
2eCandida parapsilosis1.23

Cytotoxicity Analysis

The cytotoxic effects of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone were evaluated using NIH/3T3 cell lines. The IC50 values indicated a relatively low cytotoxicity profile, suggesting that this compound can selectively target fungal cells with minimal impact on mammalian cells.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (μM)Reference Compound (Doxorubicin)
2d148.26>1000
2e187.66>1000

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the presence of halogen substituents significantly influences the biological activity of thiazole derivatives. The electronegativity and lipophilicity of these substituents enhance the interaction with biological targets, improving efficacy against fungal pathogens .

Case Studies and Research Findings

Recent studies have synthesized various thiazole derivatives and tested their biological activities in vitro and in vivo. Notable findings include:

  • Inhibition of Ergosterol Synthesis : Compounds demonstrated substantial inhibition rates against ergosterol synthesis in fungal cells over time.
    • Compound 2d inhibited ergosterol synthesis by approximately 86% after 24 hours.
    • Compound 2e showed an inhibition rate of about 88% under similar conditions .
  • Molecular Docking Studies : In silico studies indicated that these compounds effectively bind to the active site of CYP51, providing insights into their mechanism as antifungal agents .

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